3-Formyl-4-isopropoxyphenylboronic acid

描述

Significance of Boronic Acid Motifs in Organic Synthesis

The significance of boronic acids in organic synthesis is immense, primarily due to their role as versatile building blocks for constructing complex molecules. boronmolecular.com They are stable, easy to handle, and exhibit moderate reactivity, making them highly attractive for synthetic applications. researchgate.net A key application is their use in the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgboronmolecular.com This reaction has become a cornerstone of synthetic chemistry, enabling the construction of biaryl compounds that are common in pharmaceuticals and agrochemicals. boronmolecular.com Beyond C-C bond formation, boronic acids are employed in a variety of other transformations, including the formation of carbon-heteroatom bonds (e.g., C-N and C-O) through reactions like the Chan-Lam coupling. wikipedia.orgresearchgate.net Their ability to form reversible covalent complexes with molecules containing diol or diamine functionalities is another unique feature, leading to applications in sensor development and molecular recognition. wikipedia.orgboronmolecular.com

Overview of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids, where the boron atom is attached to an aromatic ring, are particularly important synthetic intermediates. rsc.org They are widely used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.org The traditional and most powerful application of arylboronic acids is in Suzuki-Miyaura coupling, where they undergo transmetalation with a transition metal catalyst (typically palladium) to facilitate the formation of biaryl structures. rsc.orgrsc.org This versatility allows for the synthesis of complex molecular architectures from readily available components. nbinno.com In addition to their role in traditional cross-coupling, recent research has shown that arylboronic acids can also serve as precursors to aryl radicals, opening up new pathways for bond formation. rsc.org Their utility as intermediates is further enhanced by their compatibility with a wide range of functional groups, allowing for their incorporation into diverse and complex molecules. nih.gov

Contextualization of 3-Formyl-4-isopropoxyphenylboronic acid within Boronic Acid Chemistry

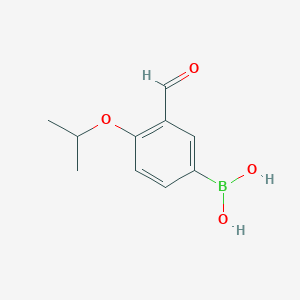

This compound is a specific example of a multifunctional arylboronic acid. Its structure incorporates three key functional groups on a phenyl ring: a boronic acid group, a formyl (aldehyde) group, and an isopropoxy group. This trifunctional nature makes it a highly valuable and specialized building block in organic synthesis. The boronic acid group serves as the primary reactive site for cross-coupling reactions. Simultaneously, the formyl and isopropoxy groups provide additional points for chemical modification, allowing for sequential and regioselective transformations. This positions the compound as a versatile scaffold for constructing complex, highly substituted aromatic compounds for use in pharmaceuticals, materials science, and other areas of chemical research. cymitquimica.combldpharm.com

属性

IUPAC Name |

(3-formyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWMHBLPARKSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584800 | |

| Record name | {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-00-1 | |

| Record name | B-[3-Formyl-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072952-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 3 Formyl 4 Isopropoxyphenylboronic Acid

Physicochemical Properties

3-Formyl-4-isopropoxyphenylboronic acid is a solid compound at room temperature. sigmaaldrich.com Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1072952-00-1 |

| Molecular Formula | C₁₀H₁₃BO₄ |

| Molecular Weight | 208.02 g/mol |

| Melting Point | 98-102 °C |

| Appearance | Solid |

| Purity | ≥95% |

Data sourced from Sigma-Aldrich sigmaaldrich.com and CymitQuimica. cymitquimica.com

Structural Elucidation

The structure of this compound is defined by a benzene (B151609) ring substituted with three distinct functional groups that dictate its chemical reactivity.

Boronic Acid Group (-B(OH)₂): Located at the 1-position of the phenyl ring, this group is a Lewis acid. pharmiweb.com It is the key functional group that enables the molecule to participate in Suzuki-Miyaura and other cross-coupling reactions via transmetalation. wikipedia.org

Formyl Group (-CHO): Positioned at the 3-position, this aldehyde group is an electron-withdrawing group and can undergo a wide range of reactions typical of aldehydes, such as nucleophilic addition, condensation, and oxidation/reduction.

Isopropoxy Group (-OCH(CH₃)₂): Situated at the 4-position, this ether group is an electron-donating group. It influences the electronic properties of the aromatic ring and can increase the molecule's solubility in organic solvents.

Synthesis and Manufacturing

The synthesis of substituted phenylboronic acids like 3-Formyl-4-isopropoxyphenylboronic acid typically follows established organometallic routes. A general and common method involves the reaction of an appropriately substituted aryl halide with a strong base or metal to form an organometallic intermediate, which is then quenched with a borate (B1201080) ester. nih.gov

A plausible synthetic route for this compound would start from a protected version of 3-bromo-4-isopropoxybenzaldehyde. The aldehyde functionality is often protected as an acetal (B89532) to prevent it from reacting with the organometallic intermediate. wikipedia.org This protected aryl bromide is then reacted with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium at low temperatures to form an aryllithium species. nih.govwikipedia.org This highly reactive intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to remove the protecting group and yield the final this compound product. nih.govchemicalbook.com

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Phenylboronic acids are foundational reagents in modern organic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net 3-Formyl-4-isopropoxyphenylboronic acid serves as a highly effective building block, introducing a substituted phenyl motif into larger molecules. bldpharm.comachemblock.com The bifunctional nature of compounds like formylphenylboronic acids allows them to be cornerstones for creating complex molecular architectures. nbinno.comontosight.ai

The true synthetic power of this compound lies in its multifunctionality. The boronic acid group acts as a handle for C-C bond formation, the formyl group provides a site for a wide range of classical carbonyl reactions, and the isopropoxy group electronically modulates the aromatic ring. This allows for a modular approach to synthesis, where different parts of a target molecule can be introduced sequentially by reacting with the different functional groups on this single building block.

For instance, the boronic acid can first participate in a Suzuki coupling to form a biaryl linkage. Subsequently, the aldehyde functionality can be elaborated through reactions like Wittig olefination, reductive amination, or condensation reactions to extend the carbon skeleton or introduce nitrogen-containing moieties. This step-wise reactivity is crucial for the efficient synthesis of complex pharmaceutical intermediates and other high-value organic compounds. nbinno.com

Table 1: Functional Groups and Their Synthetic Potential

| Functional Group | Position | Type of Reactions | Potential Outcome |

|---|---|---|---|

| Boronic Acid | C1 | Suzuki-Miyaura Coupling, Chan-Lam Amination | Formation of biaryl systems, C-N bond formation |

| Formyl | C3 (ortho) | Nucleophilic Addition, Condensation, Reductive Amination | Chain extension, introduction of diverse functional groups |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov Formyl-substituted phenylboronic acids have proven to be compatible and effective components in various isocyanide-based MCRs (IMCRs). nih.govresearchgate.net

In this context, this compound can act as the carbonyl component. The formyl group readily reacts with an amine to form an imine intermediate, which is a key step in many MCRs, including the Ugi and Gröbcke-Blackburn-Bienaymé reactions. nih.govmdpi.com A significant advantage is that the boronic acid moiety is often stable under the reaction conditions required for these MCRs. nih.govresearchgate.net

This compatibility allows for the rapid synthesis of complex, boron-containing molecules in a single, atom-economical step. The resulting products are highly functionalized, retaining the boronic acid group which can be used for subsequent post-MCR modifications, such as Suzuki coupling. This strategy provides a powerful and efficient pathway to generate libraries of diverse and complex small molecules, which is particularly valuable in medicinal chemistry and drug discovery. nih.govresearchgate.net

Table 2: Example of a Hypothetical Ugi 3-Component Reaction

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Isocyanide) | Product Type |

|---|

Role in Catalysis and Supramolecular Chemistry

Boronic Acid Catalysis in Organic Transformations

Arylboronic acids have gained prominence as catalysts in a variety of organic reactions. Their catalytic activity often stems from the ability of the boron atom to act as a Lewis acid and to form reversible covalent bonds with hydroxyl-containing functional groups. rsc.org This mode of action provides a mild and selective pathway for chemical transformations, often with high atom economy by avoiding the need for stoichiometric activating agents. rsc.org

Boronic acid catalysis is an effective strategy for the activation of alcohols and carboxylic acids. rsc.org The process involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate. For instance, in the activation of alcohols, the boronic acid catalyst can facilitate the formation of carbocation intermediates that can subsequently be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. rsc.org This activation is achieved through a reversible covalent interaction between the boronic acid and the hydroxy group, a distinct mechanism that enables transformations under mild conditions. rsc.orgresearchgate.net This catalytic cycle circumvents the harsher methods that often require converting alcohols into better leaving groups like halides or sulfonates. rsc.org

The electrophilic activation provided by boronic acid catalysts also extends to promoting reactions such as cycloadditions and conjugate additions with unsaturated carboxylic acids. rsc.org In the realm of conjugate additions, arylboronic acids are widely used as nucleophilic partners in rhodium-catalyzed or palladium-catalyzed 1,4-addition reactions to α,β-unsaturated compounds. organic-chemistry.org This method is effective for forming carbon-carbon bonds and has been successfully applied to a broad range of substrates, including unsaturated ketones, esters, amides, and acrylic acid, often with high yields and tolerance for various functional groups. organic-chemistry.org

Table 1: Organic Transformations Catalyzed by Arylboronic Acids

| Reaction Type | Substrate Class | Role of Boronic Acid |

|---|---|---|

| Amide Formation | Carboxylic Acids, Amines | Electrophilic activation of the carboxylic acid rsc.org |

| Friedel-Crafts Alkylation | Alcohols, Arenes | Electrophilic activation of the alcohol rsc.org |

| Conjugate Addition | α,β-Unsaturated Carbonyls | Nucleophilic aryl source (in transition metal catalysis) organic-chemistry.org |

| Cycloaddition | Unsaturated Carboxylic Acids | Electrophilic activation of the carboxylic acid rsc.org |

Supramolecular Assembly through Boronic Acid-Diol Interactions

Supramolecular chemistry relies on non-covalent and reversible covalent interactions to build ordered, high-level structures from molecular components. The interaction between boronic acids and diols is a cornerstone of this field, enabling the construction of complex and functional assemblies. researchgate.netpageplace.de This interaction is valued for several key characteristics:

Reversibility : The formation of the boronate ester from a boronic acid and a diol is a reversible condensation reaction. msu.edunih.gov This dynamic nature allows for self-correction and the formation of thermodynamically stable architectures. researchgate.net

Covalent and Directional Nature : Unlike many non-covalent interactions, the bond formed between the boronic acid and the diol is covalent and directional. This provides greater control over the geometry and stability of the resulting supramolecular structure. msu.edu

Environmental Sensitivity : The equilibrium of boronate ester formation is sensitive to pH. Esterification is typically favored at pH values below the pKa of the boronic acid, where the neutral, trigonal (sp²) hybridized form of the boronic acid is predominant. nih.gov

This interaction has been harnessed to create a wide array of supramolecular structures, including molecular capsules, polymers, and hydrogels. researchgate.netpageplace.de

Table 2: Key Features of Boronic Acid-Diol Interactions in Supramolecular Chemistry

| Feature | Description | Significance |

|---|---|---|

| Interaction Type | Reversible covalent bond formation (boronate ester) msu.edu | Allows for dynamic self-assembly and error correction. researchgate.net |

| Directionality | The covalent bond is directional. msu.edu | Provides precise control over the final structure's geometry. |

| Substrates | Boronic acids and 1,2- or 1,3-diols. nih.gov | Diols are ubiquitous in nature (e.g., saccharides). msu.edu |

| Key Condition | pH-dependent equilibrium. nih.gov | Enables the creation of stimuli-responsive materials. |

Investigation of Self-Assembly Processes Involving 3-Formyl-4-isopropoxyphenylboronic Acid

While specific research detailing the self-assembly of this compound is not extensively documented, its molecular structure provides clear indications of its potential behavior based on the established chemistry of its constituent functional groups. The presence of the boronic acid, formyl, and isopropoxy groups allows for multiple potential modes of self-assembly.

The primary mode of assembly is expected to be through the well-established boronic acid-diol interaction to form boronate esters, as discussed previously. This would allow the molecule to act as a building block for larger structures when combined with multifunctional diols.

Furthermore, the presence of an ortho-carbonyl group (the formyl group) relative to the boronic acid introduces the possibility of forming more complex, multi-component assemblies. Research on analogous compounds, such as 2-formylphenylboronic acid, has shown that they can participate in three-component reactions with a diol and a primary amine to form stable iminoboronate esters. nih.gov In such a system, the amine first reacts with the formyl group to form an imine, which then participates in the stabilization of the boronate ester formed with the diol. This strategy has been used to create complex supramolecular hydrogels. nih.gov Given its structure, this compound is a prime candidate for this type of self-assembly process, where the formyl group acts as a reactive handle to introduce additional components and complexity into the final structure.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical investigation of molecular systems. For 3-Formyl-4-isopropoxyphenylboronic acid, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of the atoms (conformation) and in characterizing its electronic landscape. Such calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

The conformational analysis of this compound is particularly important due to the rotational freedom around the C-B, C-O, and C-C bonds. The orientation of the boronic acid, formyl, and isopropoxy groups relative to the phenyl ring can significantly influence the molecule's properties. DFT calculations can identify the global minimum energy conformation as well as other low-energy isomers, providing a detailed picture of the molecule's conformational preferences. For substituted phenylboronic acids, planar conformers are often found to be local minima on the potential energy surface nih.gov.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule nih.gov. A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the ground state nih.govnih.gov.

For this compound, the HOMO-LUMO energy gap can be calculated using DFT. This value provides insight into the molecule's electronic transitions and its potential as an electronic material. The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many organic molecules, the HOMO-LUMO gap is instrumental in determining their potential applications nih.gov.

Table 1: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values presented in this table are hypothetical and serve as a representative example of the data that would be generated from DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents nih.gov. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors are used to denote regions of varying potential, with red typically indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal a high negative potential around the oxygen atoms of the formyl and isopropoxy groups, as well as the boronic acid group. Conversely, the hydrogen atoms of the boronic acid and the phenyl ring would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions rsc.org.

Prediction of Spectroscopic Properties

Theoretical calculations can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, computational methods can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra to aid in the structural elucidation of the molecule and its derivatives.

Emerging Applications and Future Research Directions

New Synthetic Methodologies for 3-Formyl-4-isopropoxyphenylboronic Acid Analogues

The development of novel analogues of this compound is crucial for fine-tuning its chemical properties for specific applications. Current research efforts are moving beyond traditional synthetic routes to embrace more efficient and versatile methodologies.

One of the most promising avenues is the use of palladium-catalyzed cross-coupling reactions . These reactions allow for the direct and selective introduction of various substituents onto the aromatic ring, enabling the creation of a diverse library of analogues. For instance, the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, can be employed to couple the boronic acid with a wide range of organic halides. Future research will likely focus on developing more robust palladium catalysts that can tolerate a wider array of functional groups and reaction conditions, thereby expanding the accessible chemical space for analogues of this compound.

Another area of active investigation is the functionalization of the formyl group . The aldehyde moiety serves as a synthetic handle for a multitude of transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These modifications can dramatically alter the electronic and steric properties of the molecule, leading to analogues with novel biological activities or material properties. Research is also being directed towards the development of one-pot, multi-component reactions that utilize the formyl group to rapidly assemble complex molecular architectures.

The table below summarizes potential synthetic strategies for generating analogues of this compound.

| Synthetic Strategy | Target Modification | Key Reagents/Catalysts | Potential Analogue Features |

| Suzuki-Miyaura Coupling | Aromatic ring substitution | Palladium catalysts, organic halides | Altered electronic properties, introduction of bioactive moieties |

| Reductive Amination | Formyl group conversion | Amines, reducing agents (e.g., NaBH(OAc)₃) | Introduction of secondary or tertiary amine functionalities |

| Wittig Reaction | Formyl group conversion | Phosphonium ylides | Carbon-carbon bond formation, extension of conjugation |

| Imine/Oxime Formation | Formyl group conversion | Amines, hydroxylamines | Reversible covalent linkages, metal-coordinating sites |

Development of Novel Catalytic Systems

The inherent Lewis acidity of the boron atom in this compound, combined with the electronic influence of the formyl and isopropoxy groups, makes it an intriguing candidate for the development of novel catalytic systems. While research in this specific area is still nascent, the broader field of organoboron catalysis provides a strong foundation for future exploration.

Arylboronic acids have been successfully employed as organocatalysts in a variety of organic transformations, including dehydrative C-alkylation and allylation reactions. nih.govuni.lu The mechanism often involves the activation of alcohols through the formation of a boronate ester intermediate. The electronic properties of the aryl ring play a crucial role in the catalytic activity, and the electron-withdrawing nature of the formyl group in this compound could enhance its Lewis acidity, potentially leading to more efficient catalysis. Future studies could explore its efficacy in promoting reactions such as esterification, amidation, and Friedel-Crafts-type alkylations.

Furthermore, the bifunctional nature of this compound, possessing both a Lewis acidic site (boronic acid) and a potential hydrogen-bond acceptor (formyl group), opens up possibilities for cooperative catalysis . This dual functionality could be harnessed to simultaneously activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity. Research in this direction would involve designing reactions where the substrate can interact with both the boronic acid and the formyl group in a concerted manner.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. The synthesis of boronic acids is an area that has already benefited from the adoption of flow technologies.

Continuous flow setups, often involving organolithium chemistry, have been developed for the multigram-scale synthesis of various boronic acids with reaction times as short as one second. cymitquimica.com These systems allow for precise control over reaction parameters such as temperature and mixing, which is critical for handling highly reactive intermediates. cymitquimica.com The synthesis of this compound and its analogues is well-suited for integration into such automated platforms. This would not only enhance the efficiency and safety of its production but also facilitate the rapid generation of derivative libraries for high-throughput screening.

The concept of automated synthesis using building blocks is also gaining traction. Platforms that enable the iterative coupling of boronate building blocks, analogous to peptide synthesis, are being developed. nih.govresearchgate.net By protecting the boronic acid moiety, for instance as an N-methyliminodiacetic acid (MIDA) boronate, these building blocks can be sequentially coupled to construct complex molecules. nih.govresearchgate.net this compound could be readily converted into such a protected building block, allowing for its incorporation into automated synthesis workflows for the creation of novel pharmaceuticals, materials, and agrochemicals.

The table below highlights the key advantages of integrating the synthesis of this compound into flow chemistry.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Reaction Time | Hours | Seconds to minutes | Increased throughput |

| Safety | Handling of unstable intermediates at large scale | Small reaction volumes, better heat dissipation | Reduced risk of thermal runaway |

| Scalability | Often requires re-optimization | Linear scaling by extending run time | Seamless transition from lab to production scale |

| Process Control | Limited control over mixing and temperature gradients | Precise control over all reaction parameters | Higher reproducibility and product quality |

Exploration in Materials Science (e.g., sensor development, responsive materials)

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their widespread use in materials science, particularly in the development of sensors and responsive materials. This compound is a promising candidate for incorporation into such "smart" materials.

In the realm of sensor development , phenylboronic acid-based fluorescent sensors have been extensively studied for the detection of carbohydrates, such as glucose. nih.gov The binding of a diol to the boronic acid alters the electronic properties of the molecule, leading to a change in its fluorescence emission. The formyl group on this compound could be used to attach it to a fluorophore or a polymer backbone, creating a sensor that can signal the presence of diols through a measurable optical response. Future research will likely focus on tailoring the binding affinity and selectivity of such sensors for specific diols of biological or environmental significance.

The diol-binding property of boronic acids also enables the creation of responsive materials . Boronic acid-functionalized polymers can form hydrogels that swell or shrink in response to changes in pH or the concentration of sugars. researchgate.net These materials have potential applications in drug delivery, where the release of a therapeutic agent can be triggered by a specific biological stimulus, such as elevated glucose levels in diabetic patients. The incorporation of this compound into polymer networks could lead to the development of novel hydrogels with tunable responsiveness and biocompatibility.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving this compound is essential for optimizing its applications. Advanced spectroscopic techniques are powerful tools for elucidating these mechanisms at a molecular level.

Mass spectrometry (MS) is another indispensable tool for characterizing the intermediates and products of reactions involving this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to identify transient species and characterize complex mixtures. Isotopic labeling studies, where atoms in the reactants are replaced with their heavier isotopes (e.g., ¹³C or ¹⁸O), can be coupled with MS analysis to trace the pathways of atoms throughout a reaction, providing definitive mechanistic information. Such studies have been instrumental in understanding the intricacies of the Suzuki-Miyaura coupling.

Future research will likely involve the application of more sophisticated techniques, such as in-situ infrared (IR) spectroscopy and Raman spectroscopy, coupled with theoretical calculations (e.g., Density Functional Theory, DFT), to gain an even more detailed picture of the transition states and reaction coordinates for processes involving this compound.

常见问题

Q. How can researchers optimize the synthesis and purification of 3-Formyl-4-isopropoxyphenylboronic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of phenylboronic acid precursors. For purification, use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity via HPLC or -NMR to confirm the absence of unreacted starting materials or byproducts. Ensure anhydrous conditions during synthesis to prevent boronic acid degradation . For derivatives with isopropoxy groups, protect the hydroxyl group during reactions to avoid side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators and nitrile gloves inspected for integrity before use. Wear a full-body chemical suit to prevent skin contact, as the compound is toxic dermally and may cause respiratory irritation . Store in airtight containers at 0–6°C to maintain stability, and avoid incompatible materials like strong oxidizers or acids . Conduct risk assessments for workplace exposure limits (e.g., OSHA or ACGIH guidelines).

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Stability tests should include:

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures.

- Hydrolytic stability : Monitor boronic acid integrity in aqueous buffers (pH 4–9) via -NMR or FTIR spectroscopy.

- Oxidative stability : Expose to oxidizing agents (e.g., HO) and track degradation products using LC-MS .

Advanced Research Questions

Q. How can DFT/B3LYP computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate:

Q. What strategies enable selective functionalization of this compound for biosensing applications?

- Methodological Answer : The formyl group can be conjugated to amine-containing biomolecules (e.g., antibodies or enzymes) via Schiff base formation. Optimize reaction pH (7–9) and use reducing agents (e.g., NaBHCN) to stabilize imine bonds. For boronic acid-mediated carbohydrate recognition, employ competitive binding assays with alizarin red S to quantify binding affinity .

Q. How can researchers resolve contradictions in reported spectral data for phenylboronic acid derivatives?

- Methodological Answer :

- Cross-validate techniques : Compare experimental FTIR, -NMR, and X-ray crystallography data with DFT-predicted spectra.

- Control solvent effects : Record NMR in deuterated DMSO or CDCl to assess hydrogen bonding interactions.

- Address polymorphism : Perform PXRD to identify crystalline forms that may alter spectral profiles .

Q. What experimental designs are effective for studying the interaction of this compound with biomolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold chips and measure binding kinetics with analytes like catecholamines.

- Fluorescence quenching assays : Use dansyl-labeled biomolecules to track binding-induced fluorescence changes.

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., lectins or transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。